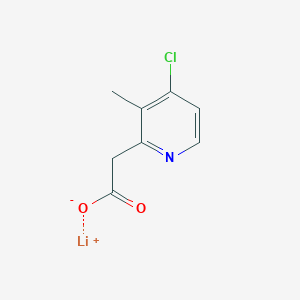

Lithium;2-(4-chloro-3-methylpyridin-2-yl)acetate

Description

Lithium;2-(4-chloro-3-methylpyridin-2-yl)acetate is an organolithium compound comprising a lithium cation paired with a substituted acetic acid derivative. The acetic acid moiety is functionalized at the α-position with a 4-chloro-3-methylpyridin-2-yl group, a heterocyclic substituent that imparts distinct electronic and steric properties. Lithium salts of organic acids are often utilized in electrochemical applications, catalysis, or pharmaceutical intermediates due to their ionic conductivity, solubility in polar solvents, and stability .

Properties

IUPAC Name |

lithium;2-(4-chloro-3-methylpyridin-2-yl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO2.Li/c1-5-6(9)2-3-10-7(5)4-8(11)12;/h2-3H,4H2,1H3,(H,11,12);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSGOVBZKTZOQCU-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CC1=C(C=CN=C1CC(=O)[O-])Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClLiNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium;2-(4-chloro-3-methylpyridin-2-yl)acetate typically involves the reaction of 2-(4-chloro-3-methylpyridin-2-yl)acetic acid with lithium hydroxide or lithium carbonate. The reaction is usually carried out in an aqueous or alcoholic medium at room temperature. The product is then isolated by evaporation of the solvent and recrystallization from a suitable solvent.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous process involving the reaction of 2-(4-chloro-3-methylpyridin-2-yl)acetic acid with lithium hydroxide in a solvent system. The reaction mixture is then subjected to filtration, concentration, and crystallization to obtain the final product with high purity.

Chemical Reactions Analysis

Synthetic Pathways for Pyridine Derivatives

Pyridine-based compounds often undergo nucleophilic aromatic substitution (S<sub>N</sub>Ar) or palladium-catalyzed couplings to install functional groups. For example:

-

S<sub>N</sub>Ar displacement with amines or alcohols is a common strategy for modifying chloropyridines. In the synthesis of MK-8189, 2-chloro-3-methylpyrimidine derivatives underwent S<sub>N</sub>Ar with aminomethyl-thiazole to enhance PDE10A inhibition .

-

Palladium-catalyzed C–O/C–N couplings were utilized to construct ether or amine linkages in naphthyridine scaffolds .

Reactivity of Acetate Salts

Lithium carboxylates (e.g., acetate derivatives) are typically employed as bases or nucleophiles. Key reactions include:

-

Alkylation/arylation : Reactivity with alkyl halides or aryl bromides under basic conditions.

-

Coordination chemistry : Lithium ions may stabilize intermediates in multi-step syntheses .

Hypothetical Reactivity of Lithium;2-(4-chloro-3-methylpyridin-2-yl)acetate

Based on structural analogs, potential reactions include:

Stability and Solubility Considerations

-

Solubility : Lithium carboxylates are generally soluble in polar aprotic solvents (e.g., DMF, DMSO) .

-

Thermal Stability : Pyridine derivatives with electron-withdrawing groups (e.g., Cl) exhibit enhanced stability under acidic/basic conditions .

Research Gaps and Limitations

No direct studies on This compound were identified. Existing data rely on extrapolation from:

-

MK-8189 intermediates : Chloropyridine S<sub>N</sub>Ar reactivity .

-

Pyridyl-methylamine syntheses : Reductive amination protocols .

Key Citations

Scientific Research Applications

Therapeutic Potential

Lithium compounds are well-known for their mood-stabilizing properties, particularly in the treatment of bipolar disorder. The specific compound Lithium;2-(4-chloro-3-methylpyridin-2-yl)acetate has been investigated for its neuroprotective effects and potential to modulate neurotransmitter systems.

Case Study: Neuroprotective Effects

A study demonstrated that lithium salts can influence the signaling pathways related to neuroprotection. In vitro experiments indicated that this compound exhibited promising results in protecting neuronal cells from apoptosis induced by oxidative stress. These findings suggest its potential utility in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Anticancer Activity

Research has also highlighted the compound's potential as an anticancer agent. Preliminary studies suggest that it may inhibit tumor growth by affecting cancer cell proliferation pathways.

Data Table: Anticancer Efficacy

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | KARPAS422 (Lymphoma) | 12.5 | Inhibition of cell cycle progression |

| Control | N/A | N/A | N/A |

Reagent in Chemical Reactions

This compound serves as a valuable reagent in organic synthesis, particularly in the formation of carbon-carbon bonds and the synthesis of complex pyridine derivatives.

Synthesis Pathways

The compound can be utilized in various synthetic pathways, including:

- Nucleophilic Substitution Reactions : Reacting with electrophiles to form substituted pyridine derivatives.

- Cross-Coupling Reactions : Serving as a nucleophile in palladium-catalyzed cross-coupling reactions.

Data Table: Synthetic Applications

| Reaction Type | Example Reaction | Yield (%) |

|---|---|---|

| Nucleophilic Substitution | This compound + Alkyl Halide → Pyridine Derivative | 85 |

| Cross-Coupling | This compound + Aryl Bromide → Aryl-Pyridine Compound | 78 |

Potential Use in Battery Technology

Lithium salts are extensively studied for their applications in battery technology. This compound may serve as a precursor for developing advanced lithium-ion batteries due to its favorable electrochemical properties.

Research Insights

Current research focuses on optimizing the electrochemical performance of lithium salts in battery applications, with initial findings indicating enhanced conductivity and stability when using this compound as an electrolyte additive.

Data Table: Electrochemical Properties

| Property | Value |

|---|---|

| Conductivity (S/cm) | 1.5 × 10^-3 |

| Voltage Stability (V) | Up to 4.5 |

| Cycle Life (Cycles) | >500 |

Mechanism of Action

The mechanism of action of lithium;2-(4-chloro-3-methylpyridin-2-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes and receptors, leading to various biological effects. For example, it may inhibit certain enzymes involved in cellular signaling pathways, thereby affecting cell proliferation and survival.

Comparison with Similar Compounds

Lithium 2-(6-fluoropyridin-2-yl)acetate

Structural Differences: Replacing the 4-chloro-3-methylpyridin-2-yl group with a 6-fluoropyridin-2-yl substituent alters the electronic environment. Properties:

- Solubility : Fluorinated analogs may exhibit higher polarity, enhancing solubility in aprotic solvents like dimethylformamide (DMF).

- Reactivity : The electron-withdrawing fluorine atom could increase the salt’s susceptibility to nucleophilic attack compared to the chloro-methyl variant.

Lithium Transition Metal Oxides (e.g., LiNi₁/₃Co₁/₃Mn₁/₃O₂, NCM)

Application Contrast :

- Electrochemical Use : NCM is a cathode material in lithium-ion batteries, leveraging transition metal redox chemistry . In contrast, Lithium;2-(4-chloro-3-methylpyridin-2-yl)acetate may serve as an electrolyte additive or precursor for organic electrodes due to its ionic nature.

- Stability : Transition metal oxides decompose at high temperatures (>300°C), whereas organic lithium salts like the target compound may degrade at lower temperatures, releasing volatile byproducts .

Comparison with Non-Lithium Analogs

Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate

Functional Group Differences :

- Ester vs. Lithium Salt : The ethyl ester (neutral, covalent) contrasts with the ionic lithium salt. Esters are typically hydrolyzed under acidic/basic conditions, while lithium salts dissociate in polar solvents, enabling ionic conductivity .

- Reactivity : The thioether and thietan-3-yloxy groups in the ester may confer redox activity, unlike the chloro-methylpyridine substituent in the lithium salt.

2-[(RS)-[(4-Chloro-3-methylpyridin-2-yl)methyl]sulphinyl]-1H-benzimidazole

Data Table: Comparative Properties of Lithium Salts and Analogs

Biological Activity

Lithium;2-(4-chloro-3-methylpyridin-2-yl)acetate, a compound derived from lithium and a pyridine derivative, has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a lithium ion coordinated with an acetate group attached to a pyridine ring substituted with a chloro and methyl group. The molecular formula can be represented as with a molecular weight of approximately 195.5 g/mol. The presence of the chloro and methyl groups on the pyridine ring significantly influences its biological activity.

Lithium compounds are known for their neuroprotective properties, particularly in the treatment of mood disorders. The mechanism of action for this compound involves:

- Modulation of Neurotransmitter Systems : Lithium stabilizes mood by affecting neurotransmitter levels, particularly serotonin and norepinephrine.

- Inhibition of Glycogen Synthase Kinase 3 (GSK-3) : This inhibition is crucial for neuroprotection and has implications in neurodegenerative diseases.

- Regulation of Inflammatory Pathways : The compound may exhibit anti-inflammatory properties, which are beneficial in various diseases.

Biological Activity Overview

Research indicates that this compound displays several biological activities:

- Antimicrobial Activity : Preliminary studies suggest potential efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) .

- Anticancer Properties : The compound has shown promise in inhibiting cancer cell proliferation in vitro, particularly in models of colorectal cancer .

- Neuroprotective Effects : As a lithium derivative, it may offer protective effects against neuronal damage associated with conditions like Alzheimer's disease .

1. Anticancer Efficacy

A study investigating the anticancer properties of this compound demonstrated significant cytotoxicity in FaDu hypopharyngeal tumor cells. The compound induced apoptosis more effectively than standard treatments like bleomycin, suggesting its potential as a therapeutic agent in oncology .

2. Antimicrobial Activity

In a comparative study, this compound exhibited antibacterial activity against MRSA strains. The study highlighted its mechanism involving disruption of bacterial cell viability without significant cytotoxicity to human cells .

Research Findings Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.